(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO3 and its molecular weight is 181.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Efficient Synthesis and Structural Insights : A study detailed an efficient four-step process for synthesizing 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride from 5-hydroxymethyl-2-furfuraldehyde. This process highlights the structural intricacy and potential for creating diverse chemical entities with bicyclic frameworks (Connolly et al., 2010).
Molecular Structure Determination : The molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using 1H NMR spectroscopy and high-resolution mass spectrometry, followed by single crystal X-ray diffraction analysis. This work underscores the importance of structural analysis in understanding the properties of bicyclic compounds (Moriguchi et al., 2014).
Chemical Reactions and Transformations
Synthetic Applications : Research on 4,6-Dichloro-2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones has shown their utility in synthesizing complex molecules, including 1,6-Dihydro-6-oxo-2-pyridine- and 6-Oxo-2-piperidinecarboxylates, demonstrating the versatility of bicyclic compounds in organic synthesis (Dubois et al., 1996).
Diels-Alder Reactions : The cycloaddition of 2-chloro-2-nitrosopropane to 1,3-cyclohexadiene, forming 2-oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride, highlights the compound's role in facilitating complex reactions, further exemplifying the synthetic utility of bicyclic compounds (Kesler, 1980).
Properties
IUPAC Name |
(1S,4R,5S,6S)-2-oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5-3-1-2-4(6(5)9)10-7-3;/h3-9H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHQIFIWPADYMB-OLALXQGDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1NO2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@H]([C@@H]1NO2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.